molecular formula C11H9BrO B13305844 2-Bromo-7-methylnaphthalen-1-OL

2-Bromo-7-methylnaphthalen-1-OL

Cat. No.: B13305844
M. Wt: 237.09 g/mol
InChI Key: GRXBYYZUAQTLMH-UHFFFAOYSA-N
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Description

2-Bromo-7-methylnaphthalen-1-OL is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 1-position on the naphthalene ring, along with a methyl group at the 7-position. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methylnaphthalen-1-OL typically involves the bromination of 7-methylnaphthalen-1-OL. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methylnaphthalen-1-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol, or sodium thiolate (NaSR) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-substituted-7-methylnaphthalen-1-OL derivatives.

    Oxidation: Formation of 2-bromo-7-methylnaphthalen-1-one.

    Reduction: Formation of 7-methylnaphthalen-1-OL.

Scientific Research Applications

2-Bromo-7-methylnaphthalen-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-7-methylnaphthalen-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and engage in halogen bonding, which can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylnaphthalene: Similar structure but lacks the hydroxyl group, which affects its reactivity and biological activity.

    2-Naphthol: Lacks the bromine and methyl groups, making it less hydrophobic and altering its chemical properties.

    7-Methylnaphthalen-1-OL: Lacks the bromine atom, which influences its reactivity in substitution and reduction reactions.

Uniqueness

2-Bromo-7-methylnaphthalen-1-OL is unique due to the combination of the bromine atom, hydroxyl group, and methyl group on the naphthalene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Bromo-7-methylnaphthalen-1-OL is a brominated derivative of naphthalene that has gained attention due to its potential biological activities. This compound features a hydroxyl group (-OH) at the first position and a bromine atom at the second position of the naphthalene ring, which may influence its reactivity and biological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

The chemical formula for this compound is C11H9BrOC_{11}H_{9}BrO, with a molecular weight of approximately 241.09 g/mol. It typically exists as a solid with moderate solubility in organic solvents, which facilitates its use in various chemical reactions and biological assays.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in developing antibacterial agents.
  • Antioxidant Properties : The presence of the hydroxyl group suggests potential antioxidant activity, which may protect cells from oxidative stress.
  • Enzyme Inhibition : Like many brominated compounds, it may interact with specific enzymes or receptors involved in various biochemical pathways, potentially influencing inflammatory responses or other physiological processes.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with molecular targets such as:

  • Enzymes : The compound may inhibit enzymes related to inflammatory pathways.
  • Receptors : It could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
2-Bromo-naphtholBromine at position 2Antimicrobial activity
3-Methyl-naphthaleneMethyl group at position 3Basic naphthalene derivative
5-Bromo-naphtholBromine at position 5Exhibits different reactivity
1-NaphtholHydroxyl group at position 1Commonly used as an intermediate

This comparison highlights how the positioning of substituents affects chemical reactivity and biological activity, emphasizing the unique profile of this compound.

Case Studies

Several case studies have investigated the biological effects of similar brominated compounds. For example:

  • Antibacterial Studies : A study screened various brominated naphthalenes against multiple bacterial species, revealing that compounds with hydroxyl groups exhibited higher antibacterial activity than their non-hydroxylated counterparts .
  • Antioxidant Activity Assessment : Research demonstrated that brominated naphthalenes could scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition showed that certain brominated derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

2-bromo-7-methylnaphthalen-1-ol

InChI

InChI=1S/C11H9BrO/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6,13H,1H3

InChI Key

GRXBYYZUAQTLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2O)Br

Origin of Product

United States

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